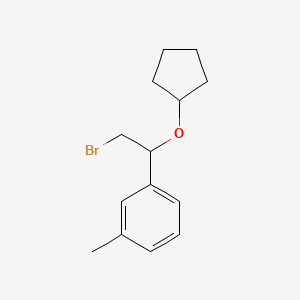
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyclopentyloxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene typically involves the following steps:
Alkylation: The introduction of the cyclopentyloxy group can be achieved through an alkylation reaction. This involves the reaction of cyclopentanol with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, alkylation, and methylation processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂) through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclopentyloxy group can participate in various binding interactions, while the benzene ring provides a stable aromatic framework. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- 1-(2-Fluoro-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- 1-(2-Iodo-1-(cyclopentyloxy)ethyl)-3-methylbenzene
Comparison
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity in substitution and elimination reactions, as well as distinct biological activity. The size and electronegativity of the bromine atom also influence the compound’s overall stability and interactions with other molecules.
Propriétés
Formule moléculaire |
C14H19BrO |
|---|---|
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
1-(2-bromo-1-cyclopentyloxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-11-5-4-6-12(9-11)14(10-15)16-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Clé InChI |
PJGVACKHORTLJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CBr)OC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
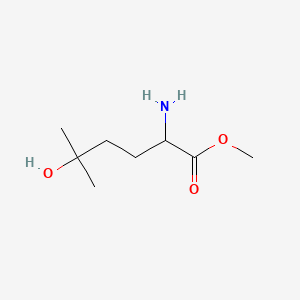
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
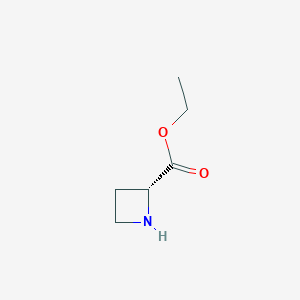
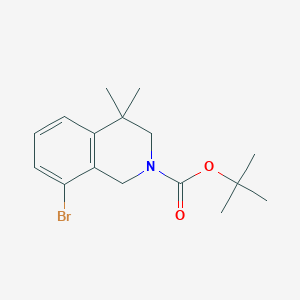
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)

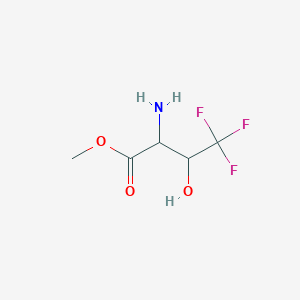
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)


